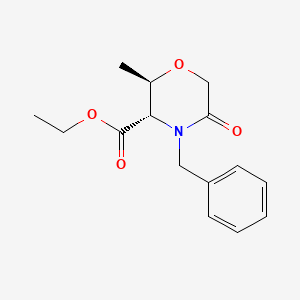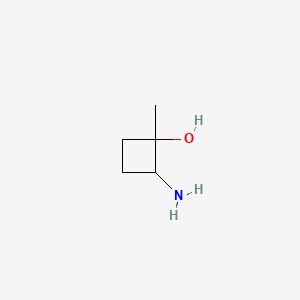
Cyclopropanesulfonamide, 1-bromo- (9CI)
Descripción general
Descripción
Cyclopropanesulfonamide, 1-bromo- (9CI) is a chemical compound with the molecular formula C3H6BrNO2S and a molecular weight of 200.056. It is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a bromine atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Mecanismo De Acción
Target of Action
Cyclopropanesulfonamide, 1-bromo-, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . DHPS is crucial for bacteria as it catalyzes the conversion of PABA (para-aminobenzoate) to dihydropteroate, a key step in folate synthesis .
Mode of Action
Cyclopropanesulfonamide, 1-bromo- interferes with the conversion of PABA to folate by competitively inhibiting DHPS . This inhibition disrupts the synthesis of folate, an essential component for bacterial cell growth and division .
Biochemical Pathways
The primary biochemical pathway affected by Cyclopropanesulfonamide, 1-bromo- is the folate synthesis pathway in bacteria . By inhibiting DHPS, the compound prevents the conversion of PABA to dihydropteroate, thereby disrupting the production of folate . Folate is necessary for the synthesis of nucleic acids, which are essential building blocks of DNA and RNA .
Pharmacokinetics
The lipid solubility of sulfonamides influences their pharmacokinetic properties, increasing their half-life and antibacterial activity in vitro .
Result of Action
The result of Cyclopropanesulfonamide, 1-bromo-'s action is the inhibition of bacterial growth and division . By disrupting folate synthesis, the compound prevents the production of nucleic acids, thereby inhibiting bacterial cell division . This leads to a bacteriostatic effect, meaning it stops bacteria from reproducing, rather than killing them outright .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopropanesulfonamide, 1-bromo-. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the stability and activity of the compound . .
Análisis Bioquímico
Biochemical Properties
Cyclopropanesulfonamide, 1-bromo- plays a significant role in biochemical reactions due to its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts the production of nucleic acids and proteins, leading to the bacteriostatic effect. Cyclopropanesulfonamide, 1-bromo- interacts with various enzymes and proteins, including dihydropteroate synthetase, by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme . This competitive inhibition prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, thereby inhibiting bacterial growth.
Cellular Effects
Cyclopropanesulfonamide, 1-bromo- affects various types of cells and cellular processes. In bacterial cells, it inhibits the synthesis of folic acid, which is essential for DNA and RNA synthesis . This inhibition leads to a decrease in cell division and growth. In mammalian cells, Cyclopropanesulfonamide, 1-bromo- can affect cell signaling pathways and gene expression by interfering with folate metabolism . This interference can lead to changes in cellular metabolism and function, including alterations in the synthesis of nucleotides and amino acids.
Molecular Mechanism
The molecular mechanism of Cyclopropanesulfonamide, 1-bromo- involves its interaction with dihydropteroate synthetase. By mimicking the structure of PABA, Cyclopropanesulfonamide, 1-bromo- competitively inhibits the enzyme, preventing the synthesis of dihydropteroate . This inhibition disrupts the folate biosynthesis pathway, leading to a decrease in the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids . The compound’s bromine atom may also contribute to its binding affinity and specificity for the enzyme, enhancing its inhibitory effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopropanesulfonamide, 1-bromo- can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that sulfonamides can degrade over time, leading to a decrease in their inhibitory activity . In in vitro and in vivo studies, Cyclopropanesulfonamide, 1-bromo- has been observed to have long-term effects on cellular function, including sustained inhibition of folate synthesis and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of Cyclopropanesulfonamide, 1-bromo- vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity . At high doses, Cyclopropanesulfonamide, 1-bromo- can cause adverse effects, including hypersensitivity reactions and toxicity to the liver and kidneys . These toxic effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
Cyclopropanesulfonamide, 1-bromo- is involved in metabolic pathways related to folate biosynthesis. The compound inhibits dihydropteroate synthetase, preventing the conversion of PABA to dihydropteroate . This inhibition disrupts the folate biosynthesis pathway, leading to a decrease in the production of tetrahydrofolate . The compound may also interact with other enzymes and cofactors involved in folate metabolism, further affecting metabolic flux and metabolite levels .
Transport and Distribution
Cyclopropanesulfonamide, 1-bromo- is transported and distributed within cells and tissues through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport . Once inside the cell, Cyclopropanesulfonamide, 1-bromo- can bind to proteins and other biomolecules, affecting its localization and accumulation . The compound’s distribution within tissues can also be influenced by its binding affinity for specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of Cyclopropanesulfonamide, 1-bromo- can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Cyclopropanesulfonamide, 1-bromo- may localize to the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in folate metabolism . This localization can influence the compound’s inhibitory activity and its effects on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanesulfonamide, 1-bromo- (9CI) typically involves the bromination of cyclopropanesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
Industrial production of Cyclopropanesulfonamide, 1-bromo- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanesulfonamide, 1-bromo- (9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions
Major Products Formed
Substitution Reactions: The major products are substituted cyclopropanesulfonamides with various functional groups replacing the bromine atom.
Reduction Reactions: The primary product is cyclopropylamine.
Oxidation Reactions: The major products include sulfonic acids and other oxidized derivatives
Aplicaciones Científicas De Investigación
Cyclopropanesulfonamide, 1-bromo- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanesulfonamide: Lacks the bromine atom, resulting in different reactivity and applications.
Cyclopropylamine: Contains an amine group instead of a sulfonamide group, leading to distinct chemical properties.
Bromocyclopropane: Lacks the sulfonamide group, affecting its chemical behavior and applications
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
1-bromocyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHICZHBSNHXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B3278661.png)
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3278665.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3278669.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide](/img/structure/B3278688.png)

![5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3278699.png)








